N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine
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Overview
Description
N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine is a mercapturic acid derivative formed as a metabolite of acrylonitrile and oxiranecarbonitrile. This compound is significant in toxicology and environmental studies due to its role in detoxifying harmful substances through conjugation with glutathione.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine can be synthesized through the reaction of acrylonitrile with glutathione, followed by acetylation. The process involves:
Conjugation Reaction: Acrylonitrile reacts with glutathione in the presence of glutathione S-transferase to form S-(1-cyano-2-hydroxyethyl)glutathione.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes controlled reaction conditions such as temperature, pH, and the use of catalysts to enhance the efficiency of the conjugation and acetylation steps.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine has diverse applications in scientific research:
Chemistry: Used as a model compound to study detoxification pathways and the formation of mercapturic acids.
Biology: Investigated for its role in cellular detoxification processes and as a biomarker for exposure to acrylonitrile.
Medicine: Explored for its potential in therapeutic interventions to mitigate the effects of toxic exposures.
Industry: Utilized in environmental monitoring to assess exposure to harmful chemicals.
Mechanism of Action
The mechanism by which N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine exerts its effects involves its formation through the conjugation of acrylonitrile with glutathione. This detoxification pathway is crucial for neutralizing reactive intermediates and preventing cellular damage. The compound targets and interacts with various enzymes and proteins involved in detoxification, such as glutathione S-transferase.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-hydroxyethyl)cysteine: Another mercapturic acid derivative formed from the detoxification of ethylene oxide.
N-Acetyl-S-(2-cyanoethyl)cysteine: Formed from the detoxification of acrylonitrile, similar to N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine but with a different structure.
Uniqueness
This compound is unique due to its specific formation from acrylonitrile and oxiranecarbonitrile, highlighting its role in detoxifying these particular compounds. Its structure allows it to participate in specific biochemical pathways, making it a valuable biomarker for exposure to these chemicals.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSOISQYXTWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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